1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-
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Overview
Description
1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- is a fluorinated sulfonyl chloride compound. It is characterized by the presence of a long perfluorinated carbon chain, which imparts unique chemical and physical properties to the molecule. This compound is of interest in various fields due to its reactivity and the stability conferred by the fluorinated chain.
Preparation Methods
The synthesis of 1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- typically involves the reaction of a perfluorinated nonane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of specialized equipment to handle the highly reactive and corrosive nature of the reagents involved.
Chemical Reactions Analysis
1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfinyl or sulfenyl compounds under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other higher oxidation state derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reagent used.
Scientific Research Applications
1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of specialty chemicals, coatings, and surfactants due to its unique properties.
Mechanism of Action
The mechanism of action of 1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The perfluorinated chain imparts hydrophobicity and chemical stability, which can influence the interactions and pathways involved in its applications.
Comparison with Similar Compounds
1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- can be compared with other fluorinated sulfonyl chlorides, such as:
- 1-Decanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-
- 1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in the length of the perfluorinated chain. The unique properties of 1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- arise from its specific chain length, which can influence its solubility, reactivity, and applications.
Properties
CAS No. |
27607-61-0 |
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Molecular Formula |
C9H4ClF15O2S |
Molecular Weight |
496.62 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H4ClF15O2S/c10-28(26,27)2-1-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)25/h1-2H2 |
InChI Key |
CBCLHIUXUOXITK-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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